molecular formula C8H9ClN4 B13008204 Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride

Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride

Cat. No.: B13008204
M. Wt: 196.64 g/mol
InChI Key: AIQQZDHIEFHJOS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyridine core with a carboximidamide functional group and a hydrochloride salt.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-8(10)6-5-11-12-4-2-1-3-7(6)12;/h1-5H,(H3,9,10);1H

InChI Key

AIQQZDHIEFHJOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form Pyrazolo[1,5-a]pyridine Core

  • Starting Materials: Aminopyrazoles (commercially available or synthesized) react with β-dicarbonyl compounds such as 2,4-pentanedione or ethyl acetoacetate.
  • Reaction Conditions: Heating the mixture at elevated temperatures (e.g., 130–180 °C) in solvents like ethanol or neat conditions promotes cyclization.
  • Example: 3-Amino-1H-pyrazole-4-carbonitrile reacts with 2,4-pentanedione to yield 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in 78% yield.

Conversion to Carboximidamide Group

  • The nitrile intermediate is converted to the carboximidamide hydrochloride via amidination.
  • Amidination typically involves treatment with reagents such as amidine hydrochlorides or equivalents under acidic conditions.
  • Hydrochloride salt formation is achieved by acidification, improving compound stability and solubility.

Functionalization via Coupling Reactions

  • Buchwald–Hartwig Amination: Used to introduce amine substituents on the heterocyclic core, often employing palladium catalysts and ligands.
  • Suzuki Coupling: Employed for arylation or alkylation using boronic acids or esters with palladium catalysis.
  • These reactions enable the synthesis of diverse derivatives with yields ranging from 55% to 94% depending on conditions and substrates.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation Aminopyrazole + β-dicarbonyl (e.g., 2,4-pentanedione), heat 130–180 °C 70–89 Formation of pyrazolo[1,5-a]pyridine core
2 Nitrile Hydrolysis NaOH in ethylene glycol, reflux overnight ~80 Conversion to carboxylic acid intermediate
3 Amidination Amidine hydrochloride or equivalent, acidic medium 70–90 Formation of carboximidamide hydrochloride
4 Coupling (Buchwald–Hartwig or Suzuki) Pd catalyst, ligands, base, room temp to reflux 55–94 Functionalization for derivative synthesis

Research Findings and Optimization

  • The presence of acetic acid and oxygen atmosphere significantly improves yields in cross-dehydrogenative coupling reactions for pyrazolo[1,5-a]pyridine derivatives, reaching up to 94% yield under optimized conditions (6 equiv acetic acid, O2 atmosphere, 130 °C, 18 h).
  • Selectivity in nucleophilic substitution is influenced by the reactivity of halogen substituents on the heterocyclic core, enabling regioselective functionalization.
  • Multi-step syntheses benefit from telescoping reactions without intermediate purification, enhancing overall efficiency and yield (74–77% for some benzimidazole derivatives).

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yield Range (%)
Cyclocondensation Aminopyrazole + β-dicarbonyl, heat (130–180 °C) Straightforward core formation 70–89
Nitrile Hydrolysis NaOH, ethylene glycol, reflux Efficient conversion to acid ~80
Amidination Amidine hydrochloride, acidic medium Direct carboximidamide formation 70–90
Buchwald–Hartwig Coupling Pd catalyst, amines, base Versatile amination 54–77
Suzuki Coupling Pd catalyst, boronic acids/esters Aryl/alkyl substitution 55–61
Cross-Dehydrogenative Coupling Acetic acid, O2 atmosphere, ethanol, 130 °C High yield, green conditions Up to 94

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyrazole or pyridine rings can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine-3-carboximidamide derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis.

  • Case Study : A series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids were synthesized and evaluated for their antitubercular activity. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.006 μg/mL against susceptible strains and showed low cytotoxicity in vitro. In mouse models, it significantly reduced mycobacterial burden, indicating its potential as a lead compound for further development in anti-tubercular therapies .
CompoundMIC (μg/mL)CytotoxicityIn Vivo Efficacy
Hybrid 70.006LowSignificant reduction in mycobacterial burden

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has been extensively researched. These compounds have shown promise in inhibiting the growth of various cancer cell lines.

  • Case Study : A study synthesized several derivatives and tested their effects on human ovarian adenocarcinoma and lung carcinoma cells. One compound demonstrated significant antiproliferative activity with IC50 values indicating effective growth inhibition across multiple cancer types .
CompoundCancer TypeIC50 (μM)
Compound AOvarian Adenocarcinoma24.2
Compound BLung Carcinoma29.4

Other Pharmacological Activities

In addition to its applications against tuberculosis and cancer, pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride exhibits a range of other pharmacological activities.

  • Antimicrobial Activity : Pyrazolo derivatives have been evaluated for their antimicrobial properties against various bacteria and fungi. Some compounds demonstrated significant antibacterial activity with MIC values as low as 12.5 mg/mL against pathogens such as E. coli and S. aureus .
  • Mechanistic Insights : The mechanism behind the biological activities of these compounds often involves the modulation of cellular pathways related to inflammation and cell proliferation, highlighting their potential in treating diseases characterized by these processes .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity . Additionally, its structural features allow it to participate in various signaling pathways, influencing cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share a bicyclic scaffold but replace the pyridine ring with pyrimidine. Key differences include:

  • Biological Activity : Pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity (e.g., inhibition of HepG-2, MCF-7, and Hela cell lines) and pesticidal applications . In contrast, pyrazolo[1,5-a]pyridine-3-carboximidamide’s pharmacological profile remains less characterized but may share kinase-targeting mechanisms observed in analogs like BS-181 hydrochloride, a CDK7 inhibitor .
  • Synthesis: Pyrazolo[1,5-a]pyrimidines are synthesized via cyclization of 2-arylhydrazono-1,3-dicarbonyl compounds with aminopyrazoles, whereas the target compound likely involves guanidine hydrochloride-mediated amidination .

Table 1: Key Differences in Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine Derivatives

Property Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo[1,5-a]pyridine-3-carboximidamide HCl
Core Structure Pyrazole + Pyrimidine Pyrazole + Pyridine
Functional Group Varied (e.g., carboxamides, nitriles) Carboximidamide
Biological Activity Anticancer, pesticidal Potential kinase inhibition (inferred)
Synthesis Route Cyclization with aminopyrazoles Guanidine hydrochloride reactions
Pyrazole-Carboximidamide Derivatives

lists 11 pyrazole-carboximidamide analogs with substituents on the phenyl rings (e.g., methoxy, chloro, bromo). These compounds highlight the impact of substituents:

  • Electron-Withdrawing Groups (Cl, Br, NO₂): Enhance stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) .
  • Electron-Donating Groups (OCH₃, CH₃): Improve solubility but may reduce membrane permeability .

Table 2: Substituent Effects on Pyrazole-Carboximidamide Analogs

Compound (from ) Substituent Key Property
(3) 4-Chlorophenyl Increased lipophilicity
(9) 3-Nitrophenyl Enhanced electrophilic reactivity
(8) 3,4-Dimethoxyphenyl Improved aqueous solubility
Pyrazolo[1,5-a]pyrimidine-3-carboxamides

describes carboxamide derivatives (e.g., compounds 13a , 13b ), which differ from the target compound’s carboximidamide group:

  • Carboxamides (-CONH₂) : Form strong hydrogen bonds but lack the protonatable amidine moiety, reducing ionic interactions at physiological pH.
  • Carboximidamides (-C(=NH)NH₂) : The amidine group is positively charged at neutral pH, enhancing binding to negatively charged biological targets (e.g., DNA or kinase ATP pockets) .
Fused Cyclopenta Derivatives

analyzes cyclopenta-fused pyrazolopyrimidines, which exhibit rigid bicyclic structures with distinct hydrogen-bonding patterns. Key comparisons:

  • Conformational Flexibility : The cyclopenta ring adopts an envelope conformation, limiting rotational freedom compared to the pyridine core in the target compound.
  • Aryl Ring Coplanarity : Substituted aryl rings in cyclopenta derivatives (e.g., 4-methylphenyl) are nearly coplanar with the heterocyclic core, optimizing π-π interactions .
Triazine and Transition Metal Complexes
  • Pyrazolo[1,5-a][1,3,5]triazines (): These analogs, featuring a triazine ring, show anticancer activity via dichloromethyl substituents, suggesting halogenation enhances cytotoxicity .

Biological Activity

Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antitubercular agent. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb), its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antitubercular Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine-3-carboximidamide exhibit significant in vitro activity against both drug-susceptible and multidrug-resistant strains of Mtb.

Key Findings

  • In Vitro Potency : Compounds derived from pyrazolo[1,5-a]pyridine-3-carboximidamide have shown minimum inhibitory concentration (MIC) values in the nanomolar range against the H37Rv strain of Mtb. For instance, one derivative demonstrated an MIC of 0.006 μg/mL against H37Rv and between 0.003 to 0.014 μg/mL against multidrug-resistant strains .
  • Animal Models : In vivo studies using autoluminescent H37Ra-infected mouse models indicated that certain derivatives significantly reduced bacterial burden, suggesting their potential as lead compounds for further development .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyridine derivatives can be attributed to specific structural features that enhance their interaction with biological targets.

Important Structural Features

  • Side Chains : The introduction of various aryl and heteroaryl side chains has been shown to improve the potency and selectivity of these compounds against Mtb. For example, diaryl side chains were linked to enhanced antitubercular activity .
  • Functional Groups : Modifications at the 3-position of the pyrazolo ring have been crucial in optimizing the biological activity. Compounds with electron-withdrawing groups generally exhibited better activity profiles .

The precise mechanism by which pyrazolo[1,5-a]pyridine-3-carboximidamide exerts its antitubercular effects remains an area of active investigation. However, it is believed that these compounds may inhibit specific enzymes critical for bacterial survival or interfere with metabolic pathways within Mtb.

Other Biological Activities

Beyond their antitubercular properties, pyrazolo[1,5-a]pyridine derivatives have been explored for additional pharmacological activities:

Table 1: Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxicity against various cancer cell lines (e.g., MCF7)
Anti-inflammatoryDemonstrates potential as selective PDE4 inhibitors with anti-inflammatory effects
AntimicrobialBroad-spectrum antimicrobial activity noted in several studies

Case Studies

Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyridine derivatives in clinical settings. One notable study involved a derivative that not only inhibited Mtb growth but also displayed low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic window for further development .

Q & A

Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of aminopyrazole precursors with appropriate carbonyl derivatives. For example, enaminones or hydrazono-dicarbonyl compounds can react regioselectively under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine core . Key optimization steps include:

  • Solvent selection (e.g., pyridine or DMF for improved solubility) .
  • Temperature control (e.g., reflux in ethanol for 12–24 hours) .
  • Purification via recrystallization (ethanol/DMF mixtures) or column chromatography . Monitoring reaction progress using TLC and adjusting stoichiometric ratios of reagents can enhance yields (typically 60–85%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Comprehensive characterization requires:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight verification (e.g., [M+H]+ calculated vs. observed) .
  • Elemental Analysis : To validate purity (C, H, N content within 0.4% of theoretical values) .
  • IR Spectroscopy : To identify functional groups like amidine (N–H stretches at ~3300 cm⁻¹) .

Q. What are the recommended protocols for assessing compound purity and stability?

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify degradation products . Store lyophilized solids at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in 7-substituted derivatives be addressed?

Regioselectivity in 7-position functionalization is influenced by:

  • Precursor design : Use polyfluoroalkyl-containing hydrazono-dicarbonyl compounds to direct cyclization .
  • Catalytic conditions : Lewis acids (e.g., ZnCl₂) can favor one regioisomer by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the desired position .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial activity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 5 or 7 to enhance microbial membrane penetration .
  • Biological assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • In vivo models : Evaluate efficacy in murine infection models, correlating pharmacokinetic parameters (e.g., AUC, Cmax) with therapeutic outcomes .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or compound instability. Mitigation approaches include:

  • Orthogonal assays : Validate results using both enzymatic (e.g., target enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells) .
  • Strict QC protocols : Re-test compounds after confirming purity via HPLC and NMR .
  • Meta-analysis : Compare data across studies with standardized metrics (e.g., IC50 normalization) .

Q. What computational methods support the prediction of binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial gyrase or kinase enzymes .
  • QSAR modeling : Train models on datasets with descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Data Contradiction and Validation

Q. How can discrepancies in reported melting points or spectral data be reconciled?

  • Reproduce synthesis : Follow published protocols exactly, noting solvent grades and equipment calibration .
  • Cross-validate : Compare NMR chemical shifts with density functional theory (DFT)-calculated values for accuracy .
  • Collaborative verification : Share samples with independent labs for parallel characterization .

Methodological Best Practices

  • Synthetic Scalability : Pilot reactions at 1 mmol scale before scaling to 10 mmol; monitor exothermic reactions carefully .
  • Biological Replicates : Use n ≥ 3 replicates in assays to ensure statistical significance .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and dispose of chemical waste via certified contractors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.